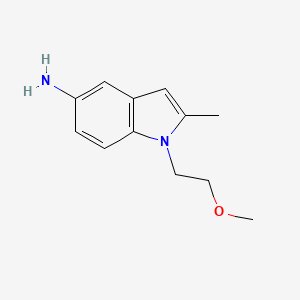

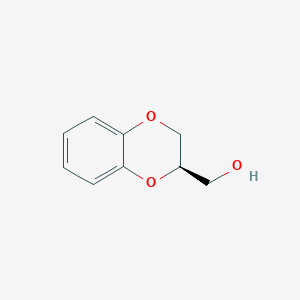

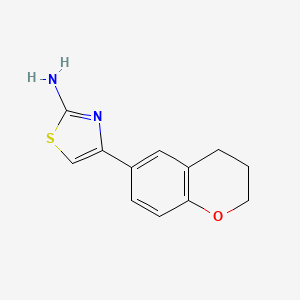

![molecular formula C16H15NO2S B1310390 Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate CAS No. 913527-26-1](/img/structure/B1310390.png)

Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate is a compound that is likely to share structural and chemical properties with the compounds described in the provided papers. Although the exact compound is not directly studied in these papers, they offer insights into similar molecules, which can be used to infer the properties and synthesis of Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate.

Synthesis Analysis

The synthesis of related compounds typically involves multi-component reactions, as seen in the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, which was achieved through reactions of benzothiazole derivatives with ethyl bromocyanoacetate and indole derivatives in acetone under reflux conditions . Similarly, ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates were synthesized in a single pot by reacting 2H-3-chromenecarbaldehydes with glycine ethyl ester hydrochloride and mercaptoacetic acid . These methods suggest that Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate could potentially be synthesized through a multi-component reaction involving thienyl and indolyl precursors.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate has been determined using X-ray diffraction, as seen in the study of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate . The crystal structure of this compound was found to be non-planar with significant stabilization from intra- and intermolecular hydrogen bonds. This suggests that Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate may also exhibit a non-planar structure with possible hydrogen bonding contributing to its stability.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various reactions. For instance, ethyl 2-(1H-indol-2-yl) acetates were synthesized via a palladium-catalyzed regioselective cascade C-H activation reaction, indicating that the indolyl moiety can undergo C-H activation under the influence of a palladium catalyst . This could imply that Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate may also be amenable to similar C-H activation strategies for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic methods such as NMR, FT-IR, and FT-Raman, as well as thermal analysis techniques like TGA and DSC . These studies have provided insights into the stability, electronic properties, and vibrational frequencies of the molecules. For Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate, similar analytical techniques could be employed to determine its thermal stability, electronic characteristics, and molecular vibrations.

Applications De Recherche Scientifique

Synthesis and Characterization

- Novel Synthesis Approaches : A series of novel compounds, including ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, were synthesized using benzothiazole derivatives. These compounds were characterized by NMR, IR, elemental analyses, and mass spectroscopy, highlighting efficient synthesis routes in good yields (Nassiri & Milani, 2020).

- Characterization and Antimicrobial Activity : The synthesis of ethyl 2-((1H-indol-4-yl)oxy)acetate and its further reactions were explored, leading to compounds with antimicrobial properties. This study showcases the compound's utility in creating biologically active agents (Prasad, 2017).

Chemical Reactions and Mechanisms

- Decarboxylative Claisen Rearrangement : Research on thien-2-ylmethyl tosylacetates, including structures similar to the query compound, demonstrated their ability to undergo decarboxylative Claisen rearrangement, yielding heteroaromatic products. This process provides insight into the synthetic versatility of such compounds (Craig et al., 2005).

Biological Evaluation

- Biological Activity Screening : Studies on derivatives containing the indole moiety, akin to the query compound, focused on synthesizing, characterizing, and evaluating biological activities, such as antimicrobial effects. These investigations underscore the potential therapeutic applications of these compounds (Muralikrishna et al., 2014).

Regioselective Addition Reactions

- Regioselective Additions : Research highlighted the regioselective addition of aromatic amines to ethyl 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates, leading to arylamino derivatives. This work contributes to the understanding of reaction mechanisms and product selectivity in the context of indole derivatives (Koz’minykh et al., 2006).

Synthesis and Computational Analysis

- Synthetic Pathways and Computational Analysis : Further research involved synthesizing and evaluating the anti-bacterial and anti-enzymatic potentials of indol-3-yl acetohydrazides and their derivatives. Computational docking supported the biological activity findings, suggesting these compounds' relevance in developing therapeutic agents (Rubab et al., 2017).

Propriétés

IUPAC Name |

ethyl 2-(2-thiophen-2-ylindol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S/c1-2-19-16(18)11-17-13-7-4-3-6-12(13)10-14(17)15-8-5-9-20-15/h3-10H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNRGIMUAAQWDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2C=C1C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

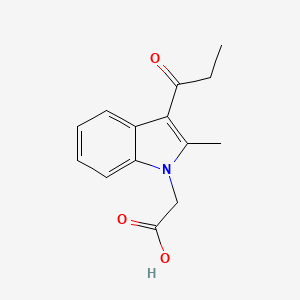

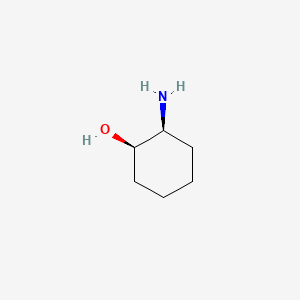

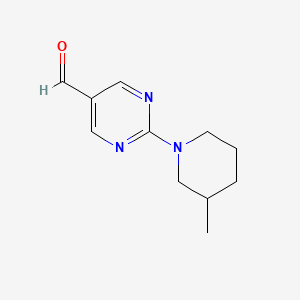

![3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1310309.png)

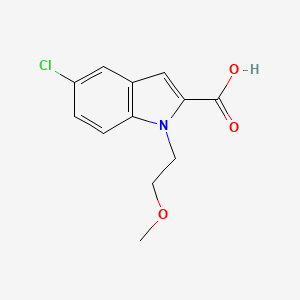

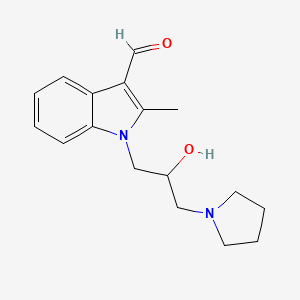

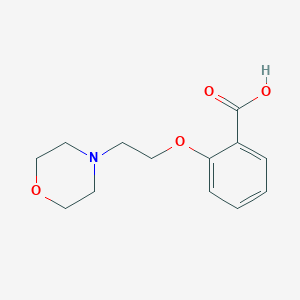

![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310327.png)

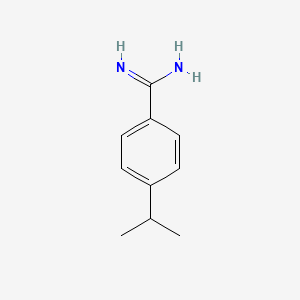

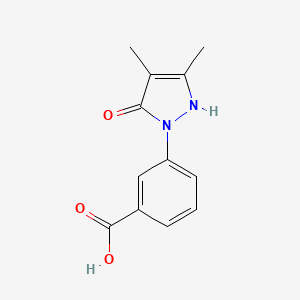

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1310330.png)